Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate
Description
Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate is a specialized organic compound featuring a 2-methylpropanoate ester core linked to a substituted aziridine ring. Its unique structure suggests applications in targeted drug development, particularly in kinase inhibition or spirocyclic compound synthesis, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,7(12)13-3)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDNOIYTNFAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1CC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate typically involves the reaction of methyl aziridine-2-carboxylate with appropriate reagents under controlled conditions. For instance, one method involves the reaction of methyl aziridine-2-carboxylate with glutaric anhydride in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reactive aziridine ring.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate undergoes various chemical reactions, primarily driven by the high strain energy of the aziridine ring. These reactions include nucleophilic ring-opening reactions, which can occur with N-, O-, and S-nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction typically involves nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products: The major products formed from these reactions are typically alkylated derivatives, resulting from the ring-opening of the aziridine moiety .
Scientific Research Applications
Chemistry: In chemistry, methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of protein disulfide isomerases (PDIs), which are enzymes involved in the correct folding of proteins. Inhibiting PDIs can have therapeutic implications, particularly in cancer treatment, where PDIs are targets for anticancer drugs .
Industry: In the industrial sector, this compound’s reactivity can be harnessed for creating specialized materials and intermediates for various applications .
Mechanism of Action
The mechanism of action of methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate involves its interaction with thiol groups in proteins. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles, leading to the alkylation of thiol groups. This interaction can inhibit the activity of protein disulfide isomerases (PDIs), which are crucial for protein folding and stability .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs of Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate, emphasizing variations in substituents and their impact on properties:
Key Observations:
- Substituent Effects: The presence of halogens (Cl, Br) or fluorinated groups (e.g., 2,3-difluorobenzylidene) enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions or as kinase inhibitors . Bromine in Methyl 2-(4-bromophenyl)-2-methylpropanoate increases molecular weight and may improve binding affinity in medicinal chemistry applications .
- Steric and Electronic Profiles: Bulky substituents (e.g., tert-butoxycarbonylamino in ) influence steric hindrance, affecting reaction yields and metabolic stability.
- Synthetic Flexibility: The 2-methylpropanoate ester core is a common motif, enabling modular synthesis of diverse derivatives, as seen in CLK inhibitor intermediates and spirocyclic compounds .
Biological Activity
Methyl 2-(2-carbamoylaziridin-1-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H14N2O2
- Molecular Weight : 170.21 g/mol
- CAS Number : 57625-74-8
Synthesis
The synthesis of this compound typically involves the reaction of 2-carbamoylaziridine with methyl propanoate under controlled conditions. The process may utilize various catalysts and solvents to optimize yield and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on aziridine derivatives have shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 2-(4-(tert-butyl)phenyl)acetate | HL60 (human leukemia) | 5.3 | Microtubule disruption |
| This compound | A549 (lung cancer) | TBD | TBD |
Antiviral Activity
This compound has also been investigated for its antiviral properties. Certain derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV). The antiviral mechanism is believed to involve interference with viral replication processes.
Case Study: Antiviral Efficacy
A study published in PubMed examined a series of aziridine derivatives, including those structurally related to this compound. The findings revealed that specific modifications in the aziridine structure significantly enhanced antiviral activity, with some compounds achieving low IC50 values against HSV.
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may also affect normal cells at higher concentrations. Therefore, further research is needed to establish a safe therapeutic window.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
